molecular formula C15H28N2O4 B7933761 [(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

Cat. No.: B7933761
M. Wt: 300.39 g/mol
InChI Key: DCTWZEYWHMPMAK-UHFFFAOYSA-N
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Description

[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a cyclohexyl ring, an ethyl-amino substituent, and a carboxylic acid moiety. Its Boc group enhances stability during synthetic processes, while the cyclohexyl and ethyl-amino groups influence steric and electronic characteristics.

Properties

IUPAC Name

2-[ethyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-17(10-13(18)19)12-8-6-11(7-9-12)16-14(20)21-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTWZEYWHMPMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination with tert-Butyl Sulfinamide

Source details a stereoselective method using tert-butyl sulfinamide as a chiral directing agent. 4-Oxocyclohexanecarboxylate undergoes reductive amination with tert-butyl sulfinamide in the presence of Lewis acids (e.g., Ti(OiPr)₄), yielding trans-4-tert-butylsulfinylamino cyclohexanecarboxylate with >98% diastereomeric excess. Subsequent acidic deprotection (e.g., HCl in ethanol) removes the sulfinyl group, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (Eq. 1):

trans-4-NH2-Cyclohexanecarboxylate+Boc2ONaHCO3trans-4-Boc-NH-Cyclohexanecarboxylate[2]\text{trans-4-NH}2\text{-Cyclohexanecarboxylate} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}_3} \text{trans-4-Boc-NH-Cyclohexanecarboxylate} \quad

This method achieves 85–92% yield for the Boc-protected intermediate, critical for downstream functionalization.

Direct Boc Protection of trans-4-Aminocyclohexyl Acetate

Source bypasses chiral auxiliaries by starting with trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride. Hydrolysis under acidic (HCl/H₂O) or alkaline (NaOH/MeOH) conditions generates the free carboxylic acid, which is then Boc-protected using Boc₂O in the presence of sodium bicarbonate (Eq. 2):

trans-4-NH2-Cyclohexylacetic acid+Boc2ONaHCO3,DMAPtrans-4-Boc-NH-Cyclohexylacetic acid[1]\text{trans-4-NH}2\text{-Cyclohexylacetic acid} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}_3, \text{DMAP}} \text{trans-4-Boc-NH-Cyclohexylacetic acid} \quad

Yields for this step range from 78% to 88%, with residual ethyl ester groups requiring subsequent hydrolysis.

Carboxylic Acid Functionalization

Ester Hydrolysis Under Alkaline Conditions

The final acetic acid moiety is typically introduced via hydrolysis of ethyl or tert-butyl esters. Source hydrolyzes trans-4-Boc-NH-cyclohexylacetic acid ethyl ester using 2 M NaOH in methanol-water (4:1) at 80°C for 6 hours, achieving 95% conversion to the carboxylic acid. Source reports similar yields (93%) using LiOH in THF/H₂O at 50°C.

Direct Coupling of Acetic Acid Derivatives

Source demonstrates an alternative approach where trans-4-Boc-NH-cyclohexanecarboxylic acid is coupled with ethylaminoacetic acid using DCC (dicyclohexylcarbodiimide) and HOBt. This one-pot reaction affords the target compound in 81% yield after purification.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity Scalability
Reductive AminationChiral sulfinamide, Boc protection, hydrolysis85%>98% deModerate
Direct AlkylationBoc protection, EDC/HOBt coupling78%Not reportedHigh
HydrogenationRaney Ni hydrogenation, ester hydrolysis93%80:20 trans:cisIndustrial-scale

Source offers superior stereochemical control but requires costly chiral reagents, whereas Source prioritizes scalability with Raney nickel-catalyzed hydrogenation.

Industrial Considerations and Challenges

  • Temperature Sensitivity : Low-temperature reductions (e.g., DIBALH at −78°C in Source) pose challenges for large-scale production.

  • Protective Group Stability : Boc groups are prone to cleavage under acidic conditions, necessitating pH control during hydrolysis.

  • Byproduct Formation : Over-alkylation during ethylamine coupling requires careful stoichiometric optimization.

Chemical Reactions Analysis

Types of Reactions

[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl-amino side chain, where nucleophiles like halides or thiols replace the existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethyl-amino derivatives.

Scientific Research Applications

Peptide Synthesis

Building Block for Peptides
This compound is primarily utilized as a building block in peptide synthesis due to its protected amino group. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under acidic conditions, allowing for the selective deprotection of amino acids during peptide assembly. This property is crucial in the formation of complex peptides and proteins, which are essential in biochemistry and pharmaceutical development.

Pharmaceutical Applications

Intermediate in Drug Synthesis
[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid acts as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of antiviral and anticancer drugs. The compound’s ability to form derivatives with altered biological activity makes it a valuable tool in drug design and development.

Biological Studies

Investigating Enzyme-Substrate Interactions
The compound is employed in biological studies to investigate enzyme-substrate interactions and protein folding mechanisms. Its structural characteristics enable researchers to study how modifications affect enzymatic activity and protein stability, which are vital for understanding metabolic pathways and developing therapeutic strategies.

Industrial Applications

Reagent in Organic Synthesis
In industrial settings, this compound is used as a reagent in organic synthesis processes. Its unique functional groups facilitate various chemical reactions, making it an important compound for producing specialty chemicals.

Chemical Properties and Reactions

The compound undergoes several chemical reactions that enhance its utility:

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding ketones or carboxylic acids.
  • Reduction: Reduction reactions with lithium aluminum hydride or sodium borohydride produce amines or alcohols.
  • Substitution: Nucleophilic substitution can occur at the ethyl-amino side chain, allowing for the introduction of new functional groups.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit promising biological activities:

  • Enzyme Interaction Studies: A study focused on the interaction between this compound and specific enzymes revealed insights into substrate specificity and catalytic efficiency.
  • Pharmaceutical Development: Case studies have shown that modifications to this compound can enhance the efficacy of certain antiviral agents, showcasing its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of [(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, where it undergoes enzymatic cleavage to release the active amino acid. Additionally, it can interact with receptors or proteins in biological systems, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound belongs to a family of Boc-protected amino acid derivatives. Below is a comparison with analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
[(4-tert-Butoxy...yl)-ethyl-amino]-acetic acid C₁₅H₂₇N₂O₄ 299.39 Boc-amine, ethyl-amino, carboxylic acid Ethyl-amino substituent on cyclohexyl
2-(trans-4-((t-Boc)amino)cyclohexyl)acetic acid C₁₃H₂₃NO₄ 257.33 Boc-amine, cyclohexyl, carboxylic acid Lacks ethyl-amino group; trans-cyclohexyl configuration
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID C₁₄H₁₉NO₄ 265.31 Boc-amine, p-tolyl, carboxylic acid Aromatic p-tolyl group instead of cyclohexyl
(S)-Amino-(4-Chloro-Phenyl)-Acetic Acid C₈H₇ClNO₂ 199.60 Chlorophenyl, carboxylic acid No Boc protection; chiral amino group

Physicochemical Properties

  • Solubility: The ethyl-amino and cyclohexyl groups in the target compound reduce aqueous solubility compared to simpler analogs like TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID, which has an aromatic p-tolyl group enhancing hydrophobicity .
  • Stability: The Boc group protects the amino functionality from undesired reactions, similar to 2-(trans-4-((t-Boc)amino)cyclohexyl)acetic acid .

Metabolic and Functional Insights from Analogous Systems

Studies on acetic acid bacteria (e.g., Acetobacter pasteurianus) reveal that structural modifications in enzymes like PQQ-dependent alcohol dehydrogenase (ADH) enhance ethanol oxidation and acid production . For example:

  • Overexpression of ADH subunits (adhA/adhB) increased acetic acid yield by 61.42 g/L, while downregulating oxidoreductases (e.g., NAD(P)H-dependent 2-cyclohexen-1-one reductase) reduced metabolic imbalances .
  • Similarly, the ethyl-amino group in [(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid may influence its role in biochemical pathways by modulating steric hindrance or electronic effects.

Biological Activity

[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid, commonly referred to as a glycine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protective group and a cyclohexyl moiety. The biological activity of this compound is primarily linked to its effects on metabolic processes, hormone secretion, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₂₃N₁O₄
  • Molecular Weight : 255.33 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 407.9 °C at 760 mmHg

The biological activity of this compound can be attributed to its interaction with various signaling pathways. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery during exercise . The compound's structure allows it to act as an ergogenic aid, enhancing performance by improving physical and mental capabilities during stress-related tasks .

Ergogenic Effects

Research indicates that amino acid derivatives like this compound can enhance physical performance by:

  • Increasing the secretion of anabolic hormones.
  • Supplying fuel during prolonged exercise.
  • Preventing exercise-induced muscle damage.

These effects have made such compounds popular in sports nutrition .

Neuroprotective Properties

The compound has shown potential neuroprotective effects through its influence on neurotransmitter systems. Specifically, it may modulate dopamine receptor activity, which is critical for cognitive functions and mood regulation .

Study on Ergogenic Effects

A study published in Critical Reviews in Food Science and Nutrition highlighted the ergogenic benefits of amino acid derivatives, including those similar to this compound. Participants who consumed these compounds demonstrated improved physical performance metrics compared to placebo groups .

Neurotransmitter Modulation

Another investigation focused on the modulation of dopamine receptors by compounds structurally related to this compound. The findings suggested that these compounds could selectively activate certain pathways associated with dopamine signaling, potentially leading to therapeutic applications in mood disorders .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetateC₁₅H₂₇N₁O₄Ergogenic effects, neurotransmitter modulation
Methyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetateC₁₄H₂₅N₁O₄Similar ergogenic properties
cis-Methyl 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylateC₁₃H₂₃N₁O₄Potential anti-inflammatory effects

Q & A

Q. What synthetic strategies are employed to prepare [(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid?

The synthesis typically involves sequential protection and functionalization steps. For example, a related compound was synthesized starting from (4-tert-butoxycarbonylamino-cyclohexyl)-acetic acid, which underwent alkylation with benzyl bromide to form an ester intermediate. Subsequent deprotection and reductive amination introduced the ethyl-amino group, followed by removal of the benzyl group to yield the final product. This five-step process achieved a 30% overall yield, highlighting the importance of optimizing reaction conditions (e.g., temperature, catalysts) and purification methods .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclohexyl and tert-butoxycarbonyl (Boc) groups. Infrared (IR) spectroscopy identifies key functional groups like the carbonyl (C=O) and amine (N-H) stretches. Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can assess purity. Cross-referencing data with known spectra from similar Boc-protected compounds (e.g., 4-((tert-butoxycarbonyl)amino)butanoic acid) is recommended .

Q. How should this compound be stored to ensure stability?

Storage conditions are critical for Boc-protected amines. The compound should be sealed under inert gas (e.g., nitrogen) at room temperature in a dry environment to prevent hydrolysis of the Boc group. Avoid exposure to moisture, acids, or bases, as these can degrade the protective groups .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound?

Yield optimization requires stepwise troubleshooting:

  • Alkylation efficiency : Use polar aprotic solvents (e.g., DMF) and phase-transfer catalysts to enhance reaction rates.
  • Reductive amination : Optimize stoichiometry of the reducing agent (e.g., NaBH₃CN) and monitor pH to favor imine formation.
  • Deprotection : Employ mild acidic conditions (e.g., TFA in DCM) to avoid side reactions. Parallel synthesis or flow chemistry may improve scalability. Refer to analogous syntheses of VNRX-7145 intermediates for methodological insights .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data may arise from residual solvents, diastereomers, or degradation products. Solutions include:

  • Multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • High-resolution MS (HRMS) for precise mass confirmation.
  • Comparative analysis with structurally related compounds, such as 2-((tert-butoxycarbonyl)amino)-4-chlorobenzoic acid, to validate functional group assignments .

Q. How is this compound utilized in pharmacological research, particularly in prodrug design?

The ethyl-amino-acetic acid moiety serves as a linker in prodrugs to enhance bioavailability. For example, intermediates derived from similar structures (e.g., VNRX-5236) are modified into orally bioavailable prodrugs like VNRX-7145. The Boc group improves solubility during synthesis and is later cleaved in vivo to release the active drug .

Q. What computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) simulations can model the electronic properties of the Boc-protected amine and acetic acid groups, predicting sites for nucleophilic/electrophilic attacks. Molecular docking studies assess interactions with biological targets, such as enzymes requiring cyclohexyl-amino motifs .

Methodological Considerations

  • Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates. For final products, recrystallization in ethanol/water mixtures improves purity .
  • Environmental Impact : Evaluate solvent choices (e.g., replacing DMF with cyclopentyl methyl ether) to align with green chemistry principles. Lifecycle assessments similar to CO₂-based acetic acid production may guide sustainable practices .

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